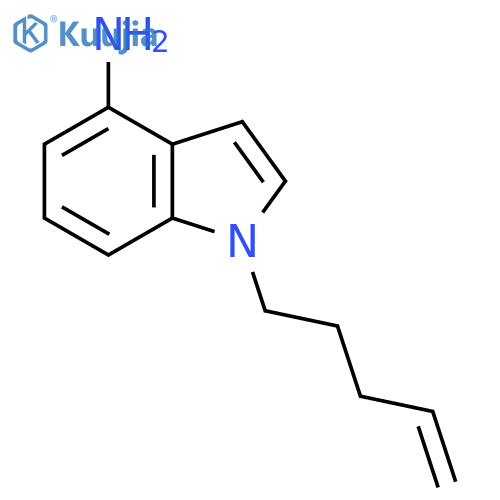

Cas no 2138384-10-6 (1-(pent-4-en-1-yl)-1H-indol-4-amine)

1-(pent-4-en-1-yl)-1H-indol-4-amine 化学的及び物理的性質

名前と識別子

-

- 1-(pent-4-en-1-yl)-1H-indol-4-amine

- EN300-1110844

- 2138384-10-6

-

- インチ: 1S/C13H16N2/c1-2-3-4-9-15-10-8-11-12(14)6-5-7-13(11)15/h2,5-8,10H,1,3-4,9,14H2

- InChIKey: SWZVNQNWXZOLIU-UHFFFAOYSA-N

- ほほえんだ: N1(C=CC2C(=CC=CC1=2)N)CCCC=C

計算された属性

- せいみつぶんしりょう: 200.131348519g/mol

- どういたいしつりょう: 200.131348519g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 31Ų

1-(pent-4-en-1-yl)-1H-indol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1110844-1g |

1-(pent-4-en-1-yl)-1H-indol-4-amine |

2138384-10-6 | 95% | 1g |

$842.0 | 2023-10-27 | |

| Enamine | EN300-1110844-5g |

1-(pent-4-en-1-yl)-1H-indol-4-amine |

2138384-10-6 | 95% | 5g |

$2443.0 | 2023-10-27 | |

| Enamine | EN300-1110844-0.05g |

1-(pent-4-en-1-yl)-1H-indol-4-amine |

2138384-10-6 | 95% | 0.05g |

$707.0 | 2023-10-27 | |

| Enamine | EN300-1110844-0.25g |

1-(pent-4-en-1-yl)-1H-indol-4-amine |

2138384-10-6 | 95% | 0.25g |

$774.0 | 2023-10-27 | |

| Enamine | EN300-1110844-5.0g |

1-(pent-4-en-1-yl)-1H-indol-4-amine |

2138384-10-6 | 5g |

$3520.0 | 2023-06-10 | ||

| Enamine | EN300-1110844-0.1g |

1-(pent-4-en-1-yl)-1H-indol-4-amine |

2138384-10-6 | 95% | 0.1g |

$741.0 | 2023-10-27 | |

| Enamine | EN300-1110844-0.5g |

1-(pent-4-en-1-yl)-1H-indol-4-amine |

2138384-10-6 | 95% | 0.5g |

$809.0 | 2023-10-27 | |

| Enamine | EN300-1110844-10g |

1-(pent-4-en-1-yl)-1H-indol-4-amine |

2138384-10-6 | 95% | 10g |

$3622.0 | 2023-10-27 | |

| Enamine | EN300-1110844-1.0g |

1-(pent-4-en-1-yl)-1H-indol-4-amine |

2138384-10-6 | 1g |

$1214.0 | 2023-06-10 | ||

| Enamine | EN300-1110844-10.0g |

1-(pent-4-en-1-yl)-1H-indol-4-amine |

2138384-10-6 | 10g |

$5221.0 | 2023-06-10 |

1-(pent-4-en-1-yl)-1H-indol-4-amine 関連文献

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

5. Book reviews

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

1-(pent-4-en-1-yl)-1H-indol-4-amineに関する追加情報

Introduction to 1-(pent-4-en-1-yl)-1H-indol-4-amine (CAS No. 2138384-10-6)

1-(pent-4-en-1-yl)-1H-indol-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2138384-10-6, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its indole core structure appended with a pent-4-enyl side chain, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The unique structural features of this compound, including its aromatic indole ring system and the conjugated alkene moiety, make it a versatile scaffold for developing novel bioactive molecules.

The indole moiety is a prominent structural motif in numerous pharmacologically active compounds, with well-documented roles in modulating biological pathways and interactions. Indole derivatives are widely studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the pent-4-enyl group in 1-(pent-4-en-1-yl)-1H-indol-4-amine introduces additional conformational flexibility and potential for electronic tuning, which can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of derivatives.

In recent years, there has been a surge in research focused on leveraging natural product-inspired scaffolds for drug development. The structural motif of 1-(pent-4-en-1-yl)-1H-indol-4-amine bears resemblance to certain bioactive natural products, suggesting that it may exhibit similar biological activities. This has prompted investigations into its potential as a lead compound for further derivatization and optimization.

One of the most compelling aspects of 1-(pent-4-en-1-yl)-1H-indol-4-amine is its utility as a building block in synthetic chemistry. The indole ring provides a rich platform for functionalization through various chemical transformations, such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and palladium-catalyzed reactions. These reactions enable the introduction of diverse substituents at strategic positions within the molecule, allowing chemists to tailor its biological profile.

Recent advances in computational chemistry have further enhanced the understanding of 1-(pent-4-en-1-yl)-1H-indol-4-amine's reactivity and potential applications. Molecular modeling studies have revealed that the conjugated system of the indole-pentene moiety can influence electronic distributions and hydrogen bonding interactions, which are critical for binding affinity and specificity in biological targets. These insights have guided the design of novel derivatives with improved pharmacological properties.

The pharmaceutical industry has shown particular interest in indole derivatives due to their broad spectrum of biological activities. For instance, analogs of 1-(pent-4-enyl)-1H-indol-4-amine have been explored for their potential roles in modulating neurotransmitter receptors and ion channels. Preliminary studies suggest that certain derivatives may exhibit efficacy in treating neurological disorders by interacting with specific receptor subtypes.

In addition to their therapeutic potential, compounds like 1-(pent-4-enyl)-1H-indol-4-amines are valuable tools in chemical biology research. They serve as probes to investigate the structure-function relationships of target proteins and enzymes. By designing derivatives with varying substituents, researchers can dissect the contributions of different structural elements to binding affinity and mechanism of action.

The synthesis of 1-(pent--en--yl)--(--H--indol--4--amine) has been optimized for scalability and efficiency, making it accessible for both academic and industrial research purposes. Modern synthetic methodologies have enabled the preparation of high-purity samples suitable for spectroscopic characterization and biological testing. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm structural integrity.

The future prospects of 1-(pent--en--yl)--(--H--indol--4--amine) are promising, with ongoing research focusing on expanding its chemical space through combinatorial synthesis and library screening approaches. By integrating machine learning algorithms with traditional synthetic strategies, researchers aim to accelerate the discovery of novel bioactive derivatives. This interdisciplinary approach holds great promise for uncovering next-generation therapeutic agents.

In conclusion, 1-(pent--en--yl)--( -- H -- indol -- 4 -- amine ) ( CAS No . 2138384 - 10 - 6 ) represents a compelling candidate for further exploration in pharmaceutical chemistry . Its unique structural features , coupled with its synthetic tractability , make it a valuable scaffold for developing new bioactive molecules . As research progresses , we can anticipate exciting breakthroughs that will further highlight its significance in medicinal chemistry . p >

2138384-10-6 (1-(pent-4-en-1-yl)-1H-indol-4-amine) 関連製品

- 2364585-03-3(5-(2-Bromo-3,6-difluorophenyl)oxazole)

- 1240725-46-5(1-Azetidinecarboxylic acid, 3-(2-oxiranyl)-, 1,1-dimethylethyl ester)

- 2361640-17-5(1-(1,3,4,5-Tetrahydro-8-methyl-2H-pyrido[4,3-b]indol-2-yl)-2-propen-1-one)

- 2229388-07-0(4-(3-methyl-1,2-oxazol-5-yl)methylpiperidin-4-ol)

- 1269991-95-8((2R)-2-AMINO-3-[4-(DIFLUOROMETHYL)PHENYL]PROPANOIC ACID)

- 2350099-77-1((2S)-3-(3-ethynylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid)

- 1534819-83-4(2-(2-bromo-5-methylphenyl)propanoic acid)

- 2227804-17-1(rac-(1R,2S)-2-(2-fluoro-6-methoxyphenyl)cyclopropan-1-amine)

- 2060034-91-3(ethyl 5-benzyl-octahydrofuro3,2-cpyridine-3a-carboxylate)

- 2060037-96-7((2-chloro-3-methylcyclopropyl)methanamine)